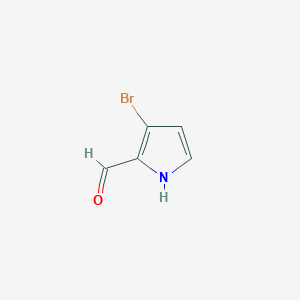
3-Bromo-1H-pyrrole-2-carbaldehyde
Cat. No. B1316125
M. Wt: 174 g/mol
InChI Key: LQCFDVADSYYMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08304419B2
Procedure details


To a solution of 3-bromo-1H-pyrrole-2-carbaldehyde (0.44 g, 2.53 mmol) in tert-butanol (5.0 ml) was added 2-methyl-2-butene/2M in THF (5.09 ml, 48.0 mmol). To the reaction mixture was added sodium phosphate mono-H2O (2.461 g, 17.70 mmol) and sodium chlorite (2.058 g, 22.76 mmol) dissolved in water (5.00 ml) at RT over a period of 15 min. The solution was stirred overnight. The reaction mixture was acidified to pH˜4 with 10% aqueous citric acid and extracted with EtOAc (5×30 mL). The organic layers were combined, dried over sodium sulfate filtered and evaporated. The crude material was triturated with minimal amount of EtOAc to afford 3-bromo-1H-pyrrole-2-carboxylic acid (0.35 g, 73% yield) as a tan solid. The filtrate solution was evaporated to afford an impure mixture of the product as an oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.55 (br. s., 1H) 12.00 (br. s., 1H) 6.96 (t, 1H) 6.26 (t, 1H). MS: m/z 188.0 (M−1).




[Compound]
Name
sodium phosphate mono-H2O
Quantity
2.461 g
Type
reactant
Reaction Step Two




Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[CH:7]=[O:8].CC(=CC)C.C1C[O:17]CC1.Cl([O-])=O.[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:17])=[O:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.44 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(NC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
|
|
Quantity
|
5.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
[Compound]
|
Name
|
sodium phosphate mono-H2O
|
|
Quantity
|
2.461 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.058 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (5×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was triturated with minimal amount of EtOAc
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(NC=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.35 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
